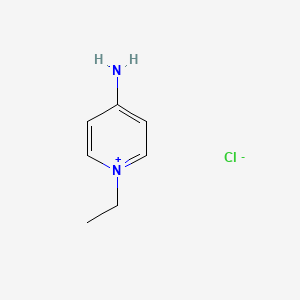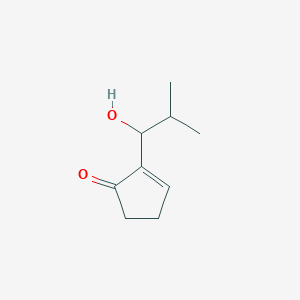
2-Cyclopenten-1-one, 2-(1-hydroxy-2-methylpropyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopenten-1-one, 2-(1-hydroxy-2-methylpropyl)- is an organic compound that belongs to the class of cyclopentenones Cyclopentenones are characterized by a five-membered ring containing both a ketone and an alkene functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyclopenten-1-one, 2-(1-hydroxy-2-methylpropyl)- can be achieved through several methods. One common approach involves the Morita-Baylis-Hillman reaction, where 2-cyclopenten-1-one reacts with formalin in the presence of a catalyst such as tributylphosphine or dimethylphenylphosphine . This reaction yields 2-hydroxymethyl-2-cyclopenten-1-one, which can then be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The choice of catalyst and reaction parameters can be optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclopenten-1-one, 2-(1-hydroxy-2-methylpropyl)- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Substituted cyclopentenones.
Scientific Research Applications
2-Cyclopenten-1-one, 2-(1-hydroxy-2-methylpropyl)- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Cyclopenten-1-one, 2-(1-hydroxy-2-methylpropyl)- involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, its structure allows it to participate in various signaling pathways, potentially modulating cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Cyclopenten-1-one: Contains a similar cyclopentenone structure but lacks the hydroxy and methylpropyl substituents.
2-Hydroxy-2-cyclopenten-1-one: Similar structure with a hydroxy group but without the methylpropyl group.
3-Cyclopenten-1-one: An isomer of 2-cyclopenten-1-one with the double bond at a different position.
Uniqueness
2-Cyclopenten-1-one, 2-(1-hydroxy-2-methylpropyl)- is unique due to the presence of both a hydroxy group and a methylpropyl group, which can significantly influence its chemical reactivity and biological activity compared to its analogs.
Properties
CAS No. |
152539-90-7 |
|---|---|
Molecular Formula |
C9H14O2 |
Molecular Weight |
154.21 g/mol |
IUPAC Name |
2-(1-hydroxy-2-methylpropyl)cyclopent-2-en-1-one |
InChI |
InChI=1S/C9H14O2/c1-6(2)9(11)7-4-3-5-8(7)10/h4,6,9,11H,3,5H2,1-2H3 |
InChI Key |
RRRVOVOQISQJHU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C1=CCCC1=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



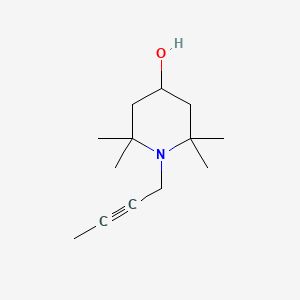
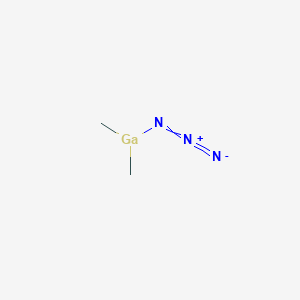
(propan-2-yl)silane](/img/structure/B14262564.png)
![Silane, [(3,5-dibromophenyl)ethynyl]trimethyl-](/img/structure/B14262574.png)
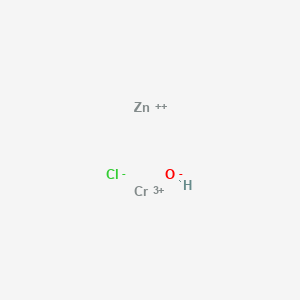
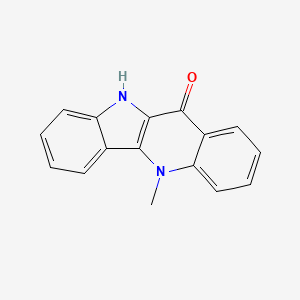
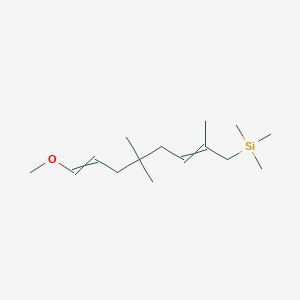
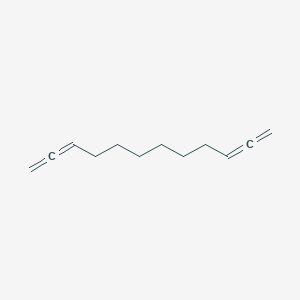
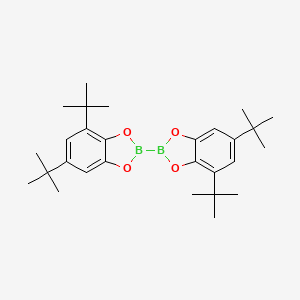
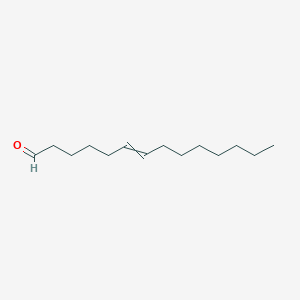

![4-Ethenyl-4-[(naphthalen-1-yl)methyl]morpholin-4-ium](/img/structure/B14262627.png)
